Precise Ortho-Substitution is Essential for Amination to Key Pharmaceutical Intermediates
This compound is specifically documented as the precursor for the synthesis of 2-(2-ethoxyphenoxy)ethylamine (CAS 6781-17-5), a crucial intermediate for the beta-blocker Carvedilol and the alpha-blocker Tamsulosin [1]. The ortho-substitution pattern on the benzene ring is not arbitrary; it is essential for the subsequent amination reaction to produce the correct regioisomer. Analogs like 1-(2-chloroethoxy)benzene (CAS 622-86-6), which lack the ortho-ethoxy group, or 1-(2-chloroethoxy)-3-ethoxybenzene, which has a meta-substitution, would yield structurally different amine products, thereby failing to produce the validated intermediate for these APIs.
| Evidence Dimension | Synthetic Utility as a Precursor |
|---|---|
| Target Compound Data | Reacts with ammonia to yield 2-(2-ethoxyphenoxy)ethylamine [1] |
| Comparator Or Baseline | 1-(2-chloroethoxy)benzene (CAS 622-86-6) or 1-(2-chloroethoxy)-3-ethoxybenzene |
| Quantified Difference | Qualitative difference: Regioisomeric specificity |
| Conditions | Amination reaction conditions |
Why This Matters
Procurement of this specific ortho-substituted isomer is mandatory for the established synthetic routes to Carvedilol and Tamsulosin intermediates, ensuring regulatory compliance and process reproducibility.
- [1] MolAid. 1-(2-氯乙氧基)-2-乙氧基苯. View Source
